tert-butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate hydrochloride
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Overview
Description
Tert-butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate hydrochloride is a chemical compound that features a tert-butyl group, a cyclopentyl ring, and an aminomethyl group. This compound is often used in various chemical and biological research applications due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of tert-butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate hydrochloride typically involves multiple steps. One common method includes the protection of the amine group with a tert-butyl carbamate group, followed by the introduction of the aminomethyl group onto the cyclopentyl ring. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Chemical Reactions Analysis
Tert-butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate hydrochloride is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modify the activity of certain enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Tert-butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate hydrochloride can be compared with similar compounds such as:
- tert-butyl ((1S,2R)-2-(aminomethyl)cyclohexyl)carbamate hydrochloride
- tert-butyl ((1S,2R)-2-(aminomethyl)cycloheptyl)carbamate hydrochloride These compounds share similar structural features but differ in the size and shape of the cycloalkyl ring, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific ring size and the resulting steric and electronic effects.
Properties
IUPAC Name |
tert-butyl N-[(1S,2R)-2-(aminomethyl)cyclopentyl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-9-6-4-5-8(9)7-12;/h8-9H,4-7,12H2,1-3H3,(H,13,14);1H/t8-,9+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKVUOOMKHRFGI-RJUBDTSPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC[C@@H]1CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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